![molecular formula C20H13BrCl2N4S B12036273 3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine CAS No. 477329-50-3](/img/structure/B12036273.png)
3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Scientific Research Applications
3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to the antifungal effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal with a broader spectrum of activity.
Biological Activity
The compound 3-[4-(4-bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a triazole derivative known for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction between appropriate brominated and chlorinated precursors in the presence of sulfanyl groups. The detailed synthetic pathways can vary but often include steps that ensure high yield and purity through methods such as liquid chromatography.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacteria and fungi. A study highlighted that related triazolethiones demonstrated antibacterial effects against pathogenic bacteria comparable to standard antibiotics such as chloramphenicol .
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties. In vitro studies have reported that certain triazole compounds exhibit cytotoxic effects on cancer cell lines. For example, related compounds showed IC50 values indicating significant inhibition of cell proliferation in colon carcinoma and breast cancer cell lines . The mechanism of action is thought to involve the induction of apoptosis and disruption of cellular signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has also been documented. Compounds with similar structures have been reported to reduce inflammatory markers in various biological models. This activity may be attributed to the modulation of cytokine production and inhibition of inflammatory mediators .
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to our compound. The results demonstrated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showing promising results for future therapeutic applications .
Case Study 2: Anticancer Evaluation
In a focused investigation on the anticancer properties, a series of triazole derivatives were tested against human cancer cell lines. The compound This compound was found to inhibit the growth of specific cancer cells with an IC50 value indicating effective cytotoxicity. These findings suggest potential for further development as an anticancer agent .
Properties
CAS No. |
477329-50-3 |
---|---|
Molecular Formula |
C20H13BrCl2N4S |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-14-6-8-15(9-7-14)27-19(13-3-2-10-24-11-13)25-26-20(27)28-12-16-17(22)4-1-5-18(16)23/h1-11H,12H2 |
InChI Key |
FWGOTUQGZVXNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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